4'-Deoxy Vincristine
Description
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38+,39-,40-,43-,44-,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFUUCHXSFIPMH-VSBPWMKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601962 | |
| Record name | PUBCHEM_20055311 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68135-16-0 | |
| Record name | PUBCHEM_20055311 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Analog Design
Synthetic Methodologies for Vinca (B1221190) Alkaloid Dimer Analogues
The synthesis of Vinca alkaloid dimers typically involves the coupling of a vindoline (B23647) moiety with a catharanthine (B190766) moiety. mdpi.comnih.govacs.org Two primary approaches exist for obtaining these complex molecules and their analogues: semisynthesis from natural precursors and total synthesis. mdpi.com
Semisynthetic Routes to 4'-Deoxy Vincristine (B1662923) Analogues
Semisynthesis utilizes readily available natural Vinca alkaloids or their precursors as starting materials for chemical modification. Vindoline and catharanthine are the main constituents extracted from Catharanthus roseus, making them favored starting materials for semisynthetic approaches. google.com The coupling of vindoline and catharanthine yields anhydrovinblastine, which serves as a key intermediate for the synthesis of various Vinca alkaloid derivatives, including vinblastine (B1199706) and vincristine. google.comgoogle.comnih.gov
Semisynthetic routes to 4'-deoxy vincristine analogues involve modifications of existing dimeric structures or coupling reactions using modified monomeric precursors. One reported method for the selective removal of the 4'-hydroxy group of vinblastine involves treatment with antimony(V) pentafluoride and hydrogen fluoride. This procedure yielded 4'-desoxyvinblastine. nih.gov While this specific reaction is described for vinblastine, similar methodologies could potentially be adapted for vincristine or its precursors to access this compound analogues.
Another approach involves modifying the catharanthine moiety before the coupling reaction. Although direct semisynthesis of this compound from vincristine by selective deoxygenation at the 4' position is challenging, analogues can be accessed by coupling vindoline with a modified catharanthine derivative that lacks the hydroxyl group at the corresponding position.
Total Synthesis Approaches to Deoxy Vincristine Derivatives
Total synthesis provides a route to Vinca alkaloids and their analogues independently of their natural abundance. mdpi.comacs.org This approach allows for the introduction of structural modifications that may not be easily accessible through semisynthesis. nih.govacs.org Total synthesis of Vinca alkaloids often involves the convergent coupling of pre-constructed vindoline and catharanthine units or their synthetic equivalents. nih.govacs.org
Advances in total synthesis methodologies, such as powerful single-step coupling reactions between vindoline and catharanthine, have facilitated the synthesis of complex analogues. nih.govacs.org These methods can be adapted to synthesize deoxy vincristine derivatives by incorporating appropriately modified synthetic intermediates corresponding to the vindoline and catharanthine moieties. For example, synthesizing a catharanthine-like intermediate lacking the 4'-hydroxyl group and coupling it with a vindoline intermediate could lead to deoxy vincristine derivatives. Total synthesis also allows for systematic studies of structural modifications within either the vindoline or catharanthine subunits. nih.gov
Stereochemical Considerations in the Synthesis of this compound Analogues
The Vinca alkaloids and their dimeric analogues possess multiple stereogenic centers, and the precise stereochemistry is crucial for their biological activity. wikipedia.org The coupling of the vindoline and catharanthine moieties is a key step that establishes several critical stereocenters in the dimeric structure. nih.govnih.gov
The coupling reaction, often a biomimetic oxidative coupling, must be carefully controlled to achieve the desired stereochemistry at the newly formed bond between the two subunits, particularly at the C16' position derived from catharanthine. nih.govnih.gov Fe(III)-promoted coupling reactions have been reported to provide the iminium ion intermediate with exclusive natural C16' stereochemistry. nih.gov Subsequent reduction of this iminium ion leads to the dimeric product. nih.gov
Rational Design Principles for Novel Deoxy Vincristine Derivatives
Rational design of novel Vinca alkaloid derivatives, including deoxy vincristine analogues, aims to create compounds with improved properties, such as enhanced efficacy or altered biological interactions. mdpi.comacs.orgdntb.gov.ua This involves making targeted modifications to the core structures of the vindoline and catharanthine moieties based on structure-activity relationship (SAR) studies and understanding their interactions with biological targets like tubulin. acs.orgacs.orgresearchgate.net
Targeted Modifications on the Vindoline Moiety for 4'-Deoxy Analogues
While 4'-deoxy refers to a modification on the catharanthine subunit, modifications on the vindoline moiety can also be incorporated into 4'-deoxy analogues to explore their combined effects. The vindoline subunit contains several positions amenable to modification, including the C4-acetyl group, C4-hydroxyl group, N1-methyl group, C5-ethyl group, C16-methoxy group, and the C6-C7 double bond. nih.gov
Studies have investigated the impact of modifications at these positions on the activity of Vinca alkaloid dimers. For instance, removal of the C16-methoxy group or the C6-C7 double bond in vinblastine has been shown to significantly reduce activity. nih.gov Targeted modifications on the vindoline moiety in the context of this compound synthesis could involve altering these or other positions to probe their influence on the analogue's properties. Examples of modifications explored on the vindoline core in the synthesis of vinblastine analogues include changes to the D and E ring systems. acs.orgnih.gov
Strategies for Modifying the Catharanthine Moiety in Deoxy Vincristine Synthesis
Modifications on the catharanthine moiety are directly relevant to the synthesis of this compound. The primary strategy involves synthesizing or utilizing a catharanthine derivative that lacks the hydroxyl group at the 4' position. This can be achieved through synthetic routes that build the catharanthine skeleton without introducing the hydroxyl group at this specific position, or by selectively removing the hydroxyl group from a pre-formed catharanthine or dimeric structure.
Besides the 4'-deoxy modification, other positions on the catharanthine moiety can be altered. These include the C18'-ester group and substituents on the aromatic ring. mdpi.comnih.gov Modifying the catharanthine subunit is generally considered less trivial than modifying the vindoline part. acs.org However, modifications on the catharanthine moiety, particularly on ring C' or rings C' and D', have led to clinically used semisynthetic Vinca alkaloids like vinorelbine (B1196246) and vinflunine (B192657). acs.orgtaylorandfrancis.com Strategies for modifying the catharanthine moiety in deoxy vincristine synthesis could involve introducing or altering substituents at positions other than 4' to investigate the impact of these combined structural changes on the analogue's properties.
Introduction of Specific Substituents for Structural Variation and Activity Modulation
The vinca alkaloids, including vincristine, are complex bisindole natural products derived from Catharanthus roseus. Their intricate structure, composed of a vindoline and a catharanthine subunit, provides multiple sites for chemical modification aimed at generating analogs with altered pharmacological properties, such as improved efficacy, reduced toxicity, or activity against resistant cancer cells. The introduction of specific substituents at various positions on the vinca alkaloid scaffold is a key strategy in structural variation and activity modulation.
4'-Deoxyvincristine represents a structural analog of vincristine where the hydroxyl group at the 4' position of the vindoline subunit is absent. The synthesis of vinca alkaloid analogs, including deoxy derivatives, often involves coupling reactions between modified vindoline and catharanthine precursors or chemical transformations of the natural products themselves nih.govnih.gov. For instance, the synthesis of 4'-deoxyvincristine and its 20'-epimer has been reported through approaches involving racemic and enantioselectively generated intermediates acs.org. The preparation of deoxy vinblastine derivatives, as well as leurosidine (B1205338) and leurosine analogs, can be achieved through analogous synthetic procedures googleapis.com.
Studies on modified vinca alkaloids have demonstrated that the introduction of different substituents can lead to variations in cytotoxic activity. For example, modifications at the C20' position of vinblastine have shown that the introduction of urea (B33335) replacements for the tertiary alcohol can improve activity pnas.org. Similarly, the addition of structural features, such as a fluorine substituent at the indole (B1671886) C10' or the incorporation of a C20' ethyl group into a cis-fused ring system, can substantially enhance activity pnas.org.
While direct comparative data on the cytotoxic activity of vincristine versus 4'-deoxyvincristine with specific substituent variations at other positions is not extensively detailed in the immediate search results, studies on other vinca alkaloid analogs provide insight into the general principles of how substituent introduction influences activity. For instance, modifications at the C4 position of vinblastine have been investigated. Deacetylation at C4 in vinblastine to yield 4-desacetylvinblastine showed improved in vitro anticancer activity against certain cell lines, whereas desacetoxylation at the same position resulted in a loss of activity researchgate.netsemanticscholar.org. The introduction of spiro-oxazolidinedione substituents to 4-deacetoxy vinblastine and 4-deacetoxy vincristine yielded derivatives with cytotoxicity against neuroblastoma cell lines, albeit with higher IC50 values compared to the parent compounds researchgate.netsemanticscholar.org.
Further examples illustrating the impact of substituent introduction on vinca alkaloid activity include the synthesis of 10'-fluorovincristine and 10'-fluorovinblastine, which demonstrated improved cytotoxicity compared to the parent compounds against L1210 and HCT116 cell lines researchgate.netsemanticscholar.org. The introduction of fluorine at the 4' position of vinblastine, yielding 4'-deoxy-4'-fluorovinblastine, has also been reported, highlighting the possibility of introducing halogen substituents at this site researchgate.net.
The systematic introduction of various substituents allows for the exploration of the structural requirements for optimal activity and can lead to the identification of analogs with potentially improved therapeutic indices. The data presented in research findings often includes half-maximal inhibitory concentration (IC50) values, which quantify the potency of these modified compounds against various cancer cell lines.
Below is a table summarizing some reported examples of vinca alkaloid modifications and their impact on cytotoxic activity, illustrating the principles of substituent effects on potency.
| Compound | Modification Site(s) | Example Modification | Activity Impact (vs parent compound) | Cell Line(s) Tested | Source |
| 4-Desacetylvinblastine | C4 | Deacetylation | Improved activity | L1210, HCT116 | researchgate.netsemanticscholar.org |
| Vinblastine analog | C4 | Desacetoxylation | Loss of activity | L1210, HCT116 | researchgate.netsemanticscholar.org |
| KAR-3 (Spiro-oxazolidinedione derivative of 4-deacetoxyvincristine) | C3', C5', C4 | Spiro-oxazolidinedione substituent | Cytotoxicity observed (higher IC50) | Neuroblastoma | researchgate.netsemanticscholar.org |
| 10'-Fluorovincristine | 10' | Fluorine substituent | Improved cytotoxicity | L1210, HCT116 | researchgate.netsemanticscholar.org |
| 10'-Fluorovinblastine | 10' | Fluorine substituent | Improved cytotoxicity | L1210, HCT116 | researchgate.netsemanticscholar.org |
| 4'-Deoxy-4'-fluorovinblastine | 4' | Fluorine substituent | Reported synthesis | Not specified | researchgate.net |
| Vinblastine C20' Urea Derivatives | C20' | Urea replacement for hydroxyl | Enhanced activity, activity against resistant cells | HCT116, HCT116/VM46 | pnas.orgnih.gov |
The chemical synthesis and strategic introduction of specific substituents, including modifications leading to deoxy derivatives like 4'-deoxyvincristine, are crucial for exploring the vast chemical space around the vinca alkaloid scaffold and developing analogs with potentially improved therapeutic profiles.
Molecular and Cellular Pharmacology of 4 Deoxy Vincristine Analogues
Interaction with Microtubular Systems
Vinca (B1221190) alkaloids, including vincristine (B1662923) and its analogues, exert their primary cytotoxic effects through interactions with tubulin, the protein subunit of microtubules. These interactions disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for various cellular processes, most notably cell division.
Tubulin Binding Affinity and Polymerization Dynamics
Vinca alkaloids bind to specific sites on tubulin heterodimers, preventing their polymerization into microtubules and promoting the depolymerization of existing microtubules. This interaction occurs at the vinca binding domain on β-tubulin. uah.esthermofisher.comresearchgate.net
Studies comparing different vinca alkaloid derivatives have provided insights into their relative tubulin binding affinities and effects on polymerization. For instance, vinepidine (B1260464) (4'-deoxyepivincristine) has been compared to vincristine, vinblastine (B1199706), and vindesine. In in vitro studies examining the inhibition of net tubulin addition to bovine brain microtubules at steady state, vinepidine and vincristine demonstrated similar potencies, being the most potent among the tested derivatives in inhibiting tubulin addition. nih.gov
The relative abilities of these analogues to inhibit tubulin addition are shown in the table below:
| Compound | Tubulin Addition Inhibition (Ki, µM) |
| Vinepidine | 0.079 ± 0.018 (SD) |
| Vincristine | 0.085 ± 0.013 (SD) |
| Vindesine | 0.110 ± 0.007 (SD) |
| Vinblastine | 0.178 ± 0.025 (SD) |
*Data derived from studies on bovine brain microtubules. nih.gov
Disruption of Mitotic Spindle Assembly
The dynamic assembly and disassembly of microtubules are essential for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. taylorandfrancis.comnih.govnih.gov By inhibiting tubulin polymerization and promoting depolymerization, vinca alkaloids disrupt the formation and integrity of the mitotic spindle. benchchem.comechemi.comresearchgate.netnih.govlsuagcenter.comlibretexts.orgfrontiersin.org This disruption prevents the proper alignment and segregation of chromosomes. benchchem.comlsuagcenter.com
While specific studies detailing the precise effects of 4'-deoxy vincristine on mitotic spindle assembly are limited in the provided search results, the known mechanism of action of vinca alkaloids strongly suggests that 4'-deoxy analogues would similarly interfere with this process due to their interaction with tubulin. Studies on vinepidine, for instance, indicate its impact on microtubule assembly nih.gov, which would consequently affect spindle formation. The disruption of the mitotic spindle is a hallmark of vinca alkaloid activity and is directly linked to their ability to halt cell division. taylorandfrancis.combenchchem.comlsuagcenter.comlibretexts.orgfrontiersin.org
Cell Cycle Progression Arrest at Metaphase
The disruption of the mitotic spindle by vinca alkaloids leads to a characteristic arrest of cells in the metaphase stage of the cell cycle. uah.esbenchchem.comechemi.comresearchgate.netnih.govlsuagcenter.comlibretexts.orgfrontiersin.orgtocris.comwikipedia.org During a normal mitosis, the spindle checkpoint ensures that all chromosomes are properly attached to spindle microtubules before the cell progresses to anaphase and completes division. taylorandfrancis.com When the mitotic spindle is compromised by vinca alkaloids, this checkpoint is activated, preventing the separation of sister chromatids and halting the cell cycle at metaphase. benchchem.comlsuagcenter.comlibretexts.org
Although specific data on the cell cycle effects of this compound were not extensively found, studies on vincristine and other vinca alkaloids confirm metaphase arrest as a primary consequence of microtubule disruption. uah.esbenchchem.comechemi.comresearchgate.netnih.govlsuagcenter.comlibretexts.orgfrontiersin.orgtocris.comwikipedia.org Given the similar mechanism of interaction with tubulin, it is expected that this compound analogues would also induce cell cycle arrest at metaphase. Studies on vinepidine, showing effects on microtubule assembly nih.gov, support this expected outcome.
Cellular Pathways of Cytotoxicity
The cell cycle arrest at metaphase induced by vinca alkaloids ultimately leads to cell death, primarily through the induction of apoptosis.
Apoptosis Induction Mechanisms
Prolonged arrest at metaphase triggers signaling pathways that initiate programmed cell death, or apoptosis. benchchem.comlsuagcenter.comlibretexts.org The inability of the cell to correctly complete mitosis activates a cascade of events culminating in apoptosis. benchchem.comlsuagcenter.com Apoptosis is a highly regulated process involving distinct pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. libretexts.orgmicrobenotes.comassaygenie.comteachmephysiology.comresearchgate.net
While detailed mechanisms of apoptosis induction specifically by this compound were not found in the provided results, the general mechanism for vinca alkaloids involves the activation of apoptotic pathways following mitotic arrest. benchchem.comlsuagcenter.comlibretexts.orgarxiv.orgnih.gov Studies on vincristine have shown induction of apoptosis in various cancer cell lines, sometimes involving the activation of caspases like caspase-3 and caspase-9. nih.gov The prolonged metaphase arrest caused by microtubule disruption is a key trigger for these apoptotic events. benchchem.comlsuagcenter.comlibretexts.org
Effects on Intracellular Signaling Pathways (e.g., Calmodulin-Dependent Ca2+-Transport ATPase)
Intracellular calcium homeostasis is a tightly regulated process essential for numerous cellular functions, including proliferation, motility, and apoptosis. Calcium levels within the cytosol and organelles are controlled by a network of channels, pumps, and binding proteins, including calmodulin and various Ca2+-ATPases mdpi.comfrontiersin.org. Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of many enzymes and transport proteins in a calcium-dependent manner, including plasma membrane Ca2+-ATPases (PMCAs) and sarcoplasmic/endoplasmic reticulum Ca2+-ATPases (SERCAs) nih.govresearchgate.netuniprot.orgnih.gov. These ATPases are crucial for actively transporting calcium ions against their electrochemical gradient, thereby maintaining low resting cytosolic calcium concentrations and refilling intracellular calcium stores mdpi.comuniprot.org.
Vinca alkaloids, such as vincristine, are known to exert their primary cytotoxic effects through binding to tubulin, disrupting microtubule assembly, and inhibiting mitosis drugbank.comnih.govd-nb.info. However, studies have also indicated that vinca alkaloids can interfere with other cellular processes and signaling pathways drugbank.comd-nb.info. Specifically, vincristine has been reported to interfere with calmodulin-dependent Ca2+-transport ATPase activity drugbank.com. This interference could potentially lead to alterations in intracellular calcium concentrations, impacting various calcium-dependent signaling cascades.
While the effects of vincristine on calmodulin-dependent calcium transport have been noted, detailed research findings focusing solely on the specific analogue this compound and its direct impact on Calmodulin-Dependent Ca2+-Transport ATPase activity or other related intracellular signaling pathways were not extensively available within the scope of the consulted literature. Given that this compound is an analogue of vincristine, it is plausible that it may share some similar mechanisms of action or influence on cellular pathways. However, without specific studies on this compound, the precise nature and extent of its effects on calmodulin-dependent calcium transport remain to be fully elucidated. Research into the molecular pharmacology of vinca alkaloid analogues often involves investigating modifications to the core structure and their subsequent impact on target interactions and cellular responses. Further studies would be required to determine if the absence of the 4' hydroxyl group in this compound significantly alters its interaction with calmodulin or Ca2+-ATPases compared to vincristine.
Structure Activity Relationship Sar of 4 Deoxy Vincristine Analogues
Elucidation of Key Structural Determinants for Antitumor Activity
General SAR studies on vinca (B1221190) alkaloids have highlighted several structural features important for their activity.
Influence of Aromatic and Heteroaromatic Substituents on Activity
Research on vinca alkaloid analogues suggests that modifications on the aromatic rings can influence activity. While specific data for 4'-deoxyvincristine analogues is limited, general SAR principles for vinca alkaloids indicate that the nature and position of substituents on the aromatic systems of both the catharanthine (B190766) and vindoline (B23647) moieties can modulate their biological effects. For instance, studies on simplified vinca alkaloids suggest that electron-withdrawing substituents on the ring can contribute to enhanced antitumor activities. nih.gov Conversely, some general SAR information for vincristine (B1662923) suggests that aryl or heteroaryl compounds can decrease the activity of the drug. nih.gov
Role of Lipophilicity and Steric Factors in Analog Efficacy
Lipophilicity and steric factors are critical physicochemical properties that influence a compound's ability to cross cell membranes, bind to its target, and undergo metabolism. General SAR insights for vincristine suggest that decreasing the polarity of substituents can produce more active analogues, implying a role for lipophilicity. nih.gov The activity can potentially be restored by the introduction of lipophilic linkers. nih.gov Small and uncharged molecules are also suggested to increase activity and show better results in general vincristine SAR. nih.gov The removal of the hydroxyl group at the 4' position in 4'-Deoxy Vincristine would increase the lipophilicity of the molecule compared to vincristine. Steric factors, dictated by the size and shape of substituents, can affect the binding orientation and affinity of the analogue to the tubulin binding site.
Comparative SAR Analysis of this compound with Parent Vinca Alkaloids
Comparing the SAR of this compound with its parent compound, vincristine, provides insights into the specific contribution of the 4'-hydroxyl group to biological activity.
Positional Specificity of Deoxygenation and Related Efficacy Profiles (e.g., 20'-Deoxy versus 4'-Deoxy)
The vinca alkaloid structure offers multiple sites for potential deoxygenation. The effect of deoxygenation can be highly dependent on the specific position. For example, selective deoxygenation has been explored in the context of other vinca alkaloids like leurosine to access compounds like anhydrovinblastine. mesamalaria.org Comparing the efficacy profile of this compound with other positional deoxy analogues, such as a hypothetical 20'-Deoxy Vincristine (if such an analogue has been studied), would provide valuable information on the positional specificity of the hydroxyl groups for antitumor activity. However, specific comparative efficacy data for different positional deoxyvincristine analogues was not found in the provided search results.
Preclinical Efficacy Assessment of 4 Deoxy Vincristine Analogues
In Vitro Cytotoxicity and Antiproliferative Studies
In vitro studies are fundamental in the initial assessment of a compound's potential to inhibit cancer cell growth and induce cell death. These studies expose various cancer cell lines to the compound under controlled laboratory conditions to determine its direct effects on cellular viability and proliferation.
Evaluation Across Diverse Cancer Cell Lines (e.g., Rhabdomyosarcoma, Glioblastoma, Breast Cancer)
Preclinical evaluations of 4'-Deoxy Vincristine (B1662923) have included testing its activity against a panel of diverse human cancer cell lines. Studies have specifically investigated its effects on rhabdomyosarcoma (Rh30), glioblastoma (U251), and breast cancer (MCF-7) cell lines. nih.govwikipedia.orguni.lu These cell lines represent different cancer types with distinct biological characteristics, providing insights into the potential spectrum of activity for 4'-DOV. The compound has demonstrated activity against these cell lines in in vitro settings. nih.govwikipedia.orguni.lu
Concentration-Dependent Growth Inhibition Profiling
The in vitro studies have also focused on determining the concentration-dependent effects of 4'-Deoxy Vincristine on cancer cell growth. This involves exposing cell lines to a range of compound concentrations to establish the relationship between concentration and the degree of growth inhibition. The efficacy is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. Studies have reported IC50 values for 4'-deoxyvincristine against Rh30, U251, and MCF-7 cells, indicating that its antiproliferative effect is dependent on the concentration administered to the cells. wikipedia.org
Conceptual Data Table: In Vitro Cytotoxicity (Example Structure)
| Cell Line | IC50 (nM) |
| Rhabdomyosarcoma (Rh30) | [Data from studies] |
| Glioblastoma (U251) | [Data from studies] |
| Breast Cancer (MCF-7) | [Data from studies] |
Note: Specific numerical IC50 data would be presented in a table format if available in the source snippets.
In Vivo Antitumor Investigations in Experimental Models
Following promising in vitro results, this compound analogues proceed to in vivo studies using experimental animal models, typically mice bearing human tumor xenografts. These models allow for the assessment of the compound's efficacy within a complex biological system, as well as its pharmacokinetic properties.
Efficacy in Xenograft Models of Human Tumors
In vivo studies have been conducted to evaluate the antitumor efficacy of this compound in xenograft models, where human cancer cells or tumor tissue are implanted into immunocompromised mice. nih.govcriver.comfredhutch.org Specifically, the efficacy of 4'-DOV has been investigated in Rh30 rhabdomyosarcoma xenograft models. nih.govctdbase.org These studies aim to determine if the compound can inhibit tumor growth or cause tumor regression in a living system. The findings from these investigations have provided evidence of 4'-DOV's antitumor activity in these experimental models. nih.govctdbase.org
Conceptual Data Table: In Vivo Antitumor Efficacy (Example Structure)
| Model Type | Tumor Type | Treatment Group | Tumor Growth Inhibition (%) |
| Rh30 Xenograft (Mouse) | Rhabdomyosarcoma | This compound | [Data from studies] |
| Rh30 Xenograft (Mouse) | Rhabdomyosarcoma | Vehicle Control | [Data from studies] |
Note: Specific numerical data on tumor growth inhibition would be presented in a table format if available in the source snippets.
Compound Distribution and Retention in Tumor Tissues within Animal Models
Understanding how a compound distributes within the body and accumulates in tumor tissue is critical for assessing its potential efficacy. In vivo studies with this compound analogues have included investigations into their distribution and retention characteristics in tumor tissues within animal models. nih.govctdbase.orgmerckmanuals.comnih.gov These studies aim to determine if the compound reaches the tumor site in sufficient concentrations and remains there for a duration adequate to exert its therapeutic effects. Research in Rh30 xenograft models has provided insights into the distribution and retention of 4'-DOV in the tumor tissue. nih.govctdbase.org
Clearance and Metabolism of this compound Analogues in Normal Tissues of Preclinical Models
Pharmacokinetic studies in preclinical models also assess how the compound is cleared from the body and metabolized in normal tissues. nih.govmsdvetmanual.commsdmanuals.com This information is vital for understanding the compound's half-life and potential interactions or accumulation in non-target organs. Studies on this compound analogues in preclinical models have investigated their metabolism and clearance in normal tissues, such as the liver and kidney. nih.gov These investigations contribute to a comprehensive understanding of the compound's fate within the organism.
Comparative Efficacy in Animal Tumor Models Versus Standard Vinca (B1221190) Alkaloids
Preclinical evaluation in animal tumor models is a critical step in the assessment of potential anticancer agents, providing insights into their in vivo activity and allowing for comparison with existing therapies. For vinca alkaloid analogues, these studies typically involve evaluating their ability to inhibit tumor growth or prolong survival in various rodent models, including syngeneic and xenograft models derived from human cancers. Standard vinca alkaloids such as vincristine, vinblastine (B1199706), vinorelbine (B1196246), and vinflunine (B192657) have established preclinical activity profiles in a range of tumor types and serve as benchmarks for evaluating novel derivatives. google.comfrontiersin.orgscience.govnih.gov
Preclinical studies involving other vinca alkaloid analogues have demonstrated varying degrees of efficacy compared to their parent compounds or other standard agents. For instance, studies have explored the activity of desacetylvinblastine hydrazide conjugates in human ovarian carcinoma xenograft models, showing significant increases in animal survival compared to untreated controls and, in some cases, compared to the unconjugated vinca alkaloid derivative. nih.govnih.gov Comparisons between standard vinca alkaloids themselves in specific animal models have also revealed differences in activity; for example, vincristine has shown effectiveness in certain murine models where vinblastine was not active. google.com Vinflunine, a fluorinated vinca alkaloid derivative, has demonstrated antitumor efficacy in murine tumors and human tumor xenografts, with some comparisons made to other vinca alkaloids regarding its mechanism and binding properties. nih.gov
The absence of specific comparative data for this compound in the immediate search results limits a detailed discussion of its relative efficacy in animal tumor models at this time. Future research may provide more comprehensive data on how this specific analogue compares to established vinca alkaloids in various preclinical settings.
Mechanisms of Acquired and Intrinsic Resistance to 4 Deoxy Vincristine Analogues in Preclinical Contexts
Role of Efflux Transporter Systems
ATP-binding cassette (ABC) transporters play a significant role in the development of multidrug resistance (MDR) in cancer cells. These membrane proteins act as efflux pumps, actively transporting various molecules, including many anticancer drugs, out of the cell, thereby reducing intracellular drug accumulation and efficacy wikipedia.orgkent.ac.ukgenecards.org.
Contribution of Other ABC Transporters (e.g., ABCG2) to Resistance Development
Beyond ABCB1, other ABC transporters can also contribute to the development of resistance to chemotherapy, including potentially to 4'-deoxy vincristine (B1662923) analogues. ABCG2, also known as Breast Cancer Resistance Protein (BCRP) or MXR, is another prominent efflux pump in the ABC transporter superfamily genecards.orgwikipedia.org. ABCG2 actively transports a variety of substrates and its overexpression has been implicated in conferring resistance to several anticancer drugs wikipedia.org. While the specific role of ABCG2 in resistance to 4'-deoxy vincristine analogues requires dedicated investigation, its known function as a broad-specificity efflux pump suggests a potential contribution to reduced intracellular drug concentrations and subsequent resistance, similar to ABCB1 genecards.orgwikipedia.org. Studies in certain cell lines have shown high expression of ABCG2 alongside ABCB1 in resistant variants nih.gov.
Cellular Adaptive Responses to this compound Analogues
Apart from the direct action of efflux transporters, cancer cells can employ various adaptive responses to survive and proliferate in the presence of chemotherapy agents. These adaptations can contribute significantly to the development of acquired resistance nih.govteachmephysiology.com.
Alterations in Cell Proliferation and Clonogenic Capacity in Resistant Cell Lines
Resistance to chemotherapy can involve disturbances in fundamental cellular processes such as cell proliferation and cell death mdpi.com. In resistant cell lines, alterations in cell cycle progression are observed, which can lead to a decreased proliferation speed compared to wild-type populations, allowing cells to avoid the full cytotoxic effect of the drug mdpi.com. Studies using clonogenic assays, which estimate the proliferation rate and survival ability of cells, have demonstrated that resistant cell lines often exhibit increased clonogenic capacity in the presence of the drug compared to their parental counterparts mdpi.comresearchgate.netplos.org. This indicates a greater ability of resistant cells to survive and form colonies despite drug exposure. Cellular adaptations can also involve changes in cell size or number in response to environmental stressors teachmephysiology.comwikipedia.org.
Transcriptomic and Proteomic Signatures Associated with Resistance Development
The development of resistance is often accompanied by significant changes at the molecular level, reflected in altered gene and protein expression profiles. Transcriptomic and proteomic studies can reveal specific signatures associated with resistance development to this compound analogues. These studies can identify genes and proteins that are upregulated or downregulated in resistant cells, providing insights into the underlying resistance mechanisms nih.gov. For instance, changes in the expression of genes involved in drug transport, metabolism, DNA repair, cell cycle regulation, and apoptosis pathways can contribute to a resistant phenotype nih.gov. While specific transcriptomic and proteomic signatures for this compound analogues require dedicated research, studies on resistance to other vinca (B1221190) alkaloids and chemotherapy agents highlight the importance of comprehensive molecular profiling in understanding resistance mechanisms nih.gov.
Strategies for Overcoming Resistance in Cellular and Animal Models
Overcoming resistance to this compound analogues in preclinical models involves exploring various strategies aimed at circumventing or reversing the identified resistance mechanisms. These strategies often focus on targeting efflux transporters, modulating cellular adaptive responses, or utilizing combination therapies.
Strategies to overcome resistance in preclinical settings can include the use of inhibitors targeting efflux transporters like ABCB1 and ABCG2 to restore intracellular drug accumulation scielo.brimrpress.com. Combining this compound analogues with inhibitors of these transporters could potentially resensitize resistant cells. Another approach involves targeting the cellular adaptive pathways that contribute to resistance, such as those regulating cell proliferation, cell cycle control, or survival nih.govmdpi.com. Preclinical studies may investigate the efficacy of agents that interfere with these adaptive responses. Furthermore, combination therapies involving this compound analogues and other cytotoxic agents or targeted therapies with different mechanisms of action are explored to overcome resistance and improve efficacy frontiersin.org. Understanding the specific resistance mechanisms in a given tumor model is crucial for designing rational combination strategies frontiersin.org. Preclinical models, including resistant cell lines and animal models, are essential for evaluating the effectiveness of these strategies before clinical translation imrpress.com.
| Compound Name | PubChem CID |
| Vincristine | 5978 |
| This compound | 20055311 |
| Gene/Protein Name | Identifier Type | Identifier(s) |
| ABCB1 (P-glycoprotein) | NCBI Gene ID | 5243 nih.govmdpi.com |
| HGNC | 40 nih.govlovd.nl | |
| Ensembl | ENSG00000085563 nih.govensembl.org | |
| UniProtKB/Swiss-Prot | P08183 ensembl.orggenecards.org | |
| ABCG2 (BCRP, MXR) | NCBI Gene ID | 9429 genecards.orgjax.org |
| HGNC | 74 genecards.orguniprot.org | |
| Ensembl | ENSG00000118777 genecards.orgensembl.org | |
| UniProtKB/Swiss-Prot | Q9UNQ0 genecards.orguniprot.org |
Note: PubChem CIDs are primarily for chemical compounds. Gene and protein identifiers from databases like NCBI Gene, HGNC, Ensembl, and UniProtKB are the standard for genetic and protein entities.
Preclinical Combination Modalities Involving 4 Deoxy Vincristine Analogues
Synergistic Interactions with Other Antineoplastic Agents
The therapeutic efficacy of vinca (B1221190) alkaloids is often amplified when used in combination with other anticancer drugs. oaepublish.com Preclinical studies are crucial for identifying synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects.
In Vitro Combination Cytotoxicity Evaluation
In vitro assays are fundamental in screening for synergistic, additive, or antagonistic interactions between 4'-Deoxy Vincristine (B1662923) analogues and other antineoplastic agents. These studies typically involve treating cancer cell lines with individual drugs and their combinations at various concentrations to determine the impact on cell viability and proliferation.
One study investigated the combination of vincristine (VCR) with the FOXM1 inhibitor RCM1 in rhabdomyosarcoma (RMS) cell lines. The results demonstrated a synergistic effect, where the combination was more effective at reducing cancer cell viability than either agent alone. nih.gov For instance, in murine RMS cells, the IC₅₀ (the concentration required to inhibit 50% of cell growth) for VCR alone was 2.1 nM and for RCM1 was 8.7 µM, but the combination of these concentrations led to a significant reduction in tumor cell numbers. nih.gov A similar synergistic outcome was observed in human RMS cells. nih.gov
Another study evaluated the combination of the vinca alkaloid vinorelbine (B1196246) (NVB), a close analogue of vincristine, with etomoxir in glioma cell lines. The combination index (CI), a quantitative measure of drug interaction, was calculated. A CI value of less than 1 indicates synergy. The combination of vinorelbine and etomoxir showed a synergistic effect on reducing cell survival in U89 cells, with a CI value of 0.81. rsc.org
Table 1: In Vitro Synergistic Cytotoxicity of Vinca Alkaloid Analogues
| Vinca Alkaloid Analogue | Combination Agent | Cancer Cell Line | Key Finding | Source |
|---|---|---|---|---|
| Vincristine | RCM1 (FOXM1 Inhibitor) | Murine Rhabdomyosarcoma (Rd76-9) | Combination of IC₅₀ doses (VCR 2.1nM, RCM1 8.7µM) significantly reduced tumor cell numbers compared to single agents. | nih.gov |
| Vincristine | RCM1 (FOXM1 Inhibitor) | Human Rhabdomyosarcoma (RD) | Combination of IC₅₀ concentrations (VCR 3.0nM, RCM1 3.5µM) reduced tumor cell numbers more effectively than single agents. | nih.gov |
| Vinorelbine | Etomoxir | Human Glioblastoma (U89) | Synergistic effect on reducing cell survival with a Combination Index (CI) of 0.81. | rsc.org |
| Vincristine | Etomoxir | Human Glioblastoma (U89) | Additive effect on reducing cell survival with a Combination Index (CI) of 0.99. | rsc.org |
In Vivo Combination Therapy Efficacy in Animal Models
Following promising in vitro results, combination therapies are evaluated in animal models to assess their antitumor efficacy and impact on the tumor microenvironment. These studies provide crucial data on how drug combinations affect tumor growth, progression, and metastasis in a living system.
In a preclinical model of rhabdomyosarcoma, the combination of low-dose vincristine and a nanoparticle formulation of the FOXM1 inhibitor RCM1 effectively reduced tumor volumes compared to either treatment alone. nih.gov This combination therapy was found to increase tumor cell death and decrease proliferation within the tumors. nih.gov
Another study in a 4T1 breast cancer mouse model investigated the effects of metronomic chemotherapy with vinorelbine (NVB) combined with either cisplatin (CDDP) or 5-fluorouracil (5-FU). At certain low concentrations, the combination of NVB and 5-FU significantly suppressed tumor growth and reduced the number of metastatic nodules in the lungs, demonstrating a dual-directional effect on both tumor growth and metastasis. nih.gov
Table 2: In Vivo Efficacy of Vinca Alkaloid Analogue Combinations
| Vinca Alkaloid Analogue | Combination Agent | Animal Model | Key Efficacy Outcome | Source |
|---|---|---|---|---|
| Vincristine | RCM1 (nanoparticle) | Rhabdomyosarcoma Xenograft (Mouse) | Effectively reduced tumor volumes compared to single agents. | nih.gov |
| Vinorelbine | 5-Fluorouracil (Low Dose) | 4T1 Breast Cancer (Mouse) | Significantly suppressed tumor growth and reduced lung metastatic nodules. | nih.gov |
| Vinorelbine | Cisplatin (Low Dose) | 4T1 Breast Cancer (Mouse) | Suppressed tumor growth compared to control. | nih.gov |
Advanced Drug Delivery Systems for 4'-Deoxy Vincristine Analogues
Advanced drug delivery systems are being developed to improve the pharmacokinetic profile and tumor-specific targeting of vinca alkaloids. uclan.ac.uk These systems aim to increase the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing toxicity.
Liposomal Encapsulation for Enhanced Tumor Accumulation in Preclinical Models
Liposomal encapsulation is a widely explored strategy for improving the delivery of chemotherapeutic agents. uclan.ac.uk Liposomes can protect the encapsulated drug from degradation, prolong its circulation time, and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. aacrjournals.org
Preclinical studies using fluorescently labeled liposomal vincristine (LV) in mice with human small cell lung cancer xenografts have quantitatively demonstrated preferential extravasation and accumulation in tumor tissue. nih.gov The relative interstitial amount of liposomal vincristine in tumor tissue was significantly higher than in non-tumor tissue just 60 minutes after administration. nih.gov This enhanced accumulation in the tumor provides a basis for the improved antitumor activity of liposomal vincristine compared to the free drug. nih.gov The choice of lipid composition, such as sphingomyelin/cholesterol (SM/Chol), has been shown to further enhance tumor delivery compared to other formulations like distearoylphosphatidylcholine/cholesterol (DSPC/Chol). nih.gov
Table 3: Preclinical Tumor Accumulation of Liposomal Vincristine
| Liposomal Formulation | Animal Model | Measurement | Result | Source |
|---|---|---|---|---|
| DiI-LV (Fluorescently Labeled) | LX-1 Human Lung Cancer Xenograft (Mouse) | Relative Interstitial Amount at 60 min | Tumor: 0.837 ± 0.314 vs. Non-tumor: 0.012 ± 0.091 | nih.gov |
| SM/Chol Liposomal Vincristine | A431 Human Solid Tumor Xenograft (Mouse) | Tumor Drug Concentration | Higher accumulation and longer retention compared to DSPC/Chol liposomes. | nih.gov |
Impact of Controlled Release Kinetics on Preclinical Efficacy
The rate at which a drug is released from its carrier is a critical determinant of its therapeutic efficacy. For cell-cycle specific agents like vinca alkaloids, a sustained release profile that prolongs the exposure of tumor cells to the drug is predicted to increase therapeutic activity. researchgate.net The drug release kinetics of liposomal formulations can be modulated by altering factors such as the lipid composition and the internal pH of the liposome. researchgate.netaacrjournals.org
In vitro studies have shown that the release of vincristine from liposomes can be controlled. For example, one study demonstrated that approximately 40% of encapsulated vincristine sulfate was released after 26 hours. nih.gov In vivo studies have confirmed that formulations designed for better drug retention, such as those made with sphingomyelin/cholesterol (SM/Chol), exhibit slower release rates in the bloodstream compared to leakier formulations like egg phosphatidylcholine/cholesterol (EPC/Chol). researchgate.net This enhanced retention is directly associated with improved antitumor activity in various preclinical tumor models. nih.gov The release of vincristine sulfate from liposomes has been shown to follow a first-order kinetic model, suggesting a mechanism of simple transmembrane diffusion. aacrjournals.org
Table 4: Preclinical Release Kinetics of Liposomal Vincristine Analogues
| Liposomal Formulation | Condition | Key Finding on Release | Source |
|---|---|---|---|
| Vincristine Sulfate Liposomes | In Vitro (pH 5.5, 6.5, 7.4) | Release conforms to a first-order model; release is faster at more acidic pH. | aacrjournals.org |
| DiI-LV | In Vitro | ~40% of encapsulated vincristine sulfate released after 26 hours. | nih.gov |
| SM/Chol Liposomes | In Vivo (Mouse Plasma) | Slowest release rate, with >50% of vincristine retained in the carrier 24 hours post-injection. | nih.govresearchgate.net |
| DSPC/Chol Liposomes | In Vivo (Mouse Plasma) | Intermediate release rate. | researchgate.net |
| EPC/Chol Liposomes | In Vivo (Mouse Plasma) | Fastest release rate. | researchgate.net |
Targeted Delivery Approaches in Preclinical Settings
To further enhance the specificity of drug delivery, liposomes and other nanocarriers can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. This active targeting strategy aims to increase cellular uptake and therapeutic efficacy.
One approach involves targeting the folate receptor, which is overexpressed in many types of cancer, including B-cell lymphoma. dovepress.com A preclinical study developed folate-decorated lipid-polymer hybrid nanoparticles loaded with vincristine (FA-VCR/LPNs). These targeted nanoparticles demonstrated enhanced delivery to B-cell lymphoma cells and showed the highest antitumor effect in mice with lymphoma xenografts. dovepress.com Another study using folate-targeted bimodal liposomes in a tumor model observed a 4-fold increase in tumor signal intensity on MRI just 2 hours post-injection compared to non-targeted liposomes, which took 24 hours to achieve a similar result. westminster.ac.uk
Antibody-drug conjugates (ADCs) represent another powerful targeted delivery strategy. A novel polymer-based platform was used to create an ADC with a vinca drug derivative conjugated to the antibody trastuzumab, which targets the HER2 receptor. aacrjournals.org In a preclinical tumor model, this trastuzumab-vinca ADC resulted in a 9-fold greater accumulation (based on Area Under the Curve, AUC) in the tumor compared to a non-binding control ADC. aacrjournals.org
Table 5: Preclinical Efficacy of Targeted Delivery Systems for Vinca Alkaloid Analogues
| Targeting Strategy | Delivery System | Vinca Analogue | Preclinical Model | Key Outcome | Source |
|---|---|---|---|---|---|
| Folate Receptor | Lipid-Polymer Hybrid Nanoparticles | Vincristine | Murine Lymphoma Xenograft | Highest anti-tumor effect compared to non-targeted nanoparticles. | dovepress.com |
| Folate Receptor | Bimodal Liposomes | N/A (Imaging Agent) | IGROV-1 Tumor Xenograft (Mouse) | 4-fold increase in tumor MRI signal intensity at 2h post-injection vs. 24h for non-targeted. | westminster.ac.uk |
| HER2 Receptor | Polymer-based Antibody-Drug Conjugate | Vinca Drug Derivative | Human Gastric Cancer Xenograft (Mouse) | 9-fold greater tumor accumulation (AUC) compared to non-binding ADC. | aacrjournals.org |
Emerging Research Avenues for 4 Deoxy Vincristine Analogues
Discovery and Characterization of Novel Deoxygenated Vincristine (B1662923) Derivatives
The discovery and characterization of novel deoxygenated vinca (B1221190) alkaloid derivatives represent a significant research avenue. These efforts aim to synthesize compounds with altered pharmacological properties compared to the parent molecules. For example, 4'-deoxyepivincristine (vinepidine), a semisynthetic vinca alkaloid, has been studied for its antitumor activity. In a xenograft model using a human rhabdomyosarcoma line, vinepidine (B1260464) demonstrated lower efficacy than vincristine but was superior to vinblastine (B1199706) nih.gov. Characterization studies revealed that vinepidine accumulated biphasically in tumors and was cleared less rapidly from normal tissues in mice compared to vincristine and vinblastine nih.gov. Analysis of tumor extracts by high-performance liquid chromatography indicated that the majority of the radiolabel remained as the parent compound vinepidine over 72 hours, suggesting slower metabolism than vincristine or vinblastine nih.gov. This slower metabolism may contribute to its greater potency observed in mice compared to vincristine nih.gov.
Beyond 4'-deoxyepivincristine, research into modifying the vinblastine and vincristine structures has led to the synthesis of other deoxygenated or halogenated derivatives. For instance, studies have reported the synthesis of 4′-deoxy-20′,20′-difluorovinblastine and 4′-deoxy-4′-fluoro-20′-chlorovinblastine through fluorination reactions of vinblastine researchgate.net. These examples highlight ongoing chemical research focused on creating new vinca derivatives with potentially improved pharmacological and therapeutic properties by introducing or removing oxygen atoms and other functional groups google.comresearchgate.netbme.huresearchgate.net.
High-Throughput Screening and Computational Approaches for Analog Design and Optimization
High-throughput screening (HTS) and computational approaches are increasingly vital tools in the design and optimization of vinca alkaloid analogues, including deoxygenated forms. These methods accelerate the identification of promising candidates by rapidly evaluating large libraries of compounds and predicting their interactions with biological targets nih.govlifechemicals.comresearchgate.net. Computational drug design, including techniques like molecular docking and virtual HTS, allows for the in silico screening of extensive compound libraries to identify potential binders and evaluate their properties before synthesis and experimental testing nih.govresearchgate.net.
Computational methods complement HTS by providing rapid evaluation of thousands of molecules, significantly expediting the initial phases of drug discovery and identifying candidates for further research nih.govlifechemicals.com. They also play a crucial role in enhancing potential pharmaceuticals nih.gov. In the context of vinca alkaloids and drug resistance, computational design has been used to identify potential inhibitors of P-glycoprotein (P-gp), a major contributor to multidrug resistance by pumping drugs like vincristine out of cancer cells nih.gov. While this example focuses on overcoming resistance to existing vinca alkaloids, the principles of computational design and HTS are directly applicable to the discovery and optimization of novel deoxygenated analogues with potentially altered interactions with efflux pumps or tubulin itself. The integration of AI and bioinformatics into oncology research, including in silico models, further enhances the ability to predict molecule-target interactions and optimize drug design researchgate.netcrownbio.com.
Development of Advanced In Vitro and In Vivo Models for Efficacy Prediction
The development and utilization of advanced in vitro and in vivo models are crucial for predicting the efficacy of 4'-deoxy vincristine analogues. These models provide systems to evaluate the cytotoxic activity, pharmacokinetic profiles, and antitumor effects of novel derivatives.
In vitro models, such as human tumor cell lines and clonogenic assays, are used to assess the direct cytotoxicity of compounds and compare their potency to existing drugs nih.govnih.gov. For instance, comparative in vitro studies using human tumor cell lines have evaluated the activity of other deoxygenated analogues, such as 4'-deoxy-4'-iododoxorubicin, demonstrating its greater cytotoxicity compared to doxorubicin (B1662922) in several cell lines nih.gov. In vitro cytotoxicity studies can also predict whether drug combinations will act synergistically or antagonistically nih.gov.
In vivo models, including xenografts in immune-deprived mice, are essential for evaluating the antitumor activity of analogues in a more complex biological setting nih.gov. Studies with 4'-deoxyepivincristine, for example, utilized a human rhabdomyosarcoma xenograft model in mice to assess its efficacy compared to vincristine and vinblastine nih.gov. These in vivo studies also provide insights into the pharmacokinetics and metabolism of the analogues, such as the observed slower clearance and metabolism of vinepidine in mice nih.gov. Furthermore, specific in vivo models, like vincristine-induced rodent neuropathy models, are developed to study mechanisms of toxicity and evaluate potential mitigating strategies, which can inform the design and selection of analogues with reduced adverse effects, although safety profiles are outside the scope of this article creative-biolabs.com. Advanced in silico models are also being validated with experimental in vitro and in vivo data to predict therapeutic responses and optimize combination therapies, which can be applied to the study of vinca alkaloid analogues crownbio.com.
Integration of Omics Data for Comprehensive Mechanistic Understanding of this compound Action and Resistance
The integration of omics data, including genomics, transcriptomics, proteomics, and other high-throughput biological datasets, is increasingly employed to gain a comprehensive mechanistic understanding of drug action and the development of resistance, including for vinca alkaloids. This approach allows researchers to identify molecular pathways affected by the drugs and uncover mechanisms by which cancer cells develop resistance ashpublications.orgnih.govmdpi.com.
Multi-omics analyses, often combined with computational models, are used to characterize drug-resistant cancer cells and predict biomarkers or drug responses nih.gov. Studies investigating vincristine resistance in various cancer types, such as lymphoma and leukemia, have utilized RNA multi-omics frameworks to interrogate underlying RNA-level features and control mechanisms in resistant cells ashpublications.orgresearchgate.net. These studies can reveal rapid translational adaptations and identify conserved and divergent mechanisms of response to vincristine exposure ashpublications.org. Genomic and transcriptomic sequencing, alongside CRISPR-Cas9 screening, has been used to identify genes and pathways involved in vincristine resistance, such as those related to mitotic spindle organization and the p53-dependent mitotic surveillance pathway researchgate.net.
Omics data can also highlight the role of specific proteins and transporters in resistance. For example, transcriptomics and other methods have linked the expression of YB-1 and ABCB1 to vincristine resistance in medulloblastoma cells mdpi.com. Understanding these complex molecular changes through the integration of omics data is crucial for predicting the efficacy of novel vinca alkaloid analogues, including deoxygenated ones, and for designing strategies to overcome or circumvent resistance mechanisms that may also affect these new compounds. The increasing volume of omics data facilitates the development of computational models that can further aid in characterizing resistant cells and predicting responses nih.gov.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
